![molecular formula C20H32O4 B13402913 ent-3beta,18-Dihydroxylabda-8(17),13E-dien-15-oic acid](/img/structure/B13402913.png)
ent-3beta,18-Dihydroxylabda-8(17),13E-dien-15-oic acid
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Overview
Description
ent-3beta,18-Dihydroxylabda-8(17),13E-dien-15-oic acid: is a diterpenoid compound with the molecular formula C20H32O4 and a molecular weight of 336.46 g/mol . It is extracted from the fronds of plants such as Dicranopteris linearis and Dicranopteris ampla. This compound is known for its various biological activities and is used in scientific research related to life sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ent-3beta,18-Dihydroxylabda-8(17),13E-dien-15-oic acid involves the extraction from natural sources like Dicranopteris linearis or Dicranopteris ampla. The extraction process typically involves solvent extraction using solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound is then purified using techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) .
Industrial Production Methods: The compound is typically stored in a desiccated state at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: ent-3beta,18-Dihydroxylabda-8(17),13E-dien-15-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl groups in the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine or chlorine) under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
ent-3beta,18-Dihydroxylabda-8(17),13E-dien-15-oic acid has various scientific research applications, including:
Mechanism of Action
The mechanism of action of ent-3beta,18-Dihydroxylabda-8(17),13E-dien-15-oic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups and double bonds play a crucial role in its bioactivity. It may interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
3alpha,18-Dihydroxy-ent-labd-8(17),13E-dien-15-oic acid: A similar diterpenoid compound with slight structural differences.
ent-3beta,18-Dihydroxylabda-8(17),13E-dien-15-oic acid: Another diterpenoid with similar biological activities.
Uniqueness: this compound is unique due to its specific molecular structure, which contributes to its distinct biological activities. The presence of hydroxyl groups and double bonds in its structure allows it to interact with various molecular targets, making it a valuable compound for scientific research .
Biological Activity
ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid (CAS No: 99624-39-2) is a labdane-type diterpenoid compound primarily derived from various plant sources. Its unique structure, characterized by multiple hydroxyl groups and a complex carbon skeleton, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H32O4
- Molecular Weight : 336.47 g/mol
- LogP : 4.1 (indicating moderate lipophilicity)
- Hydrogen Bond Donor Count : 3
- Hydrogen Bond Acceptor Count : 4
Antimicrobial Activity
Research has indicated that ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid exhibits antimicrobial properties. A study conducted on various labdane diterpenoids highlighted their effectiveness against several bacterial strains, with ent-3β,18-Dihydroxylabda showing promising results against Staphylococcus aureus and Escherichia coli.
Antiparasitic Activity
A significant finding is its antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies reported an IC50 value of approximately 4.97 µM for related labdane compounds, suggesting that ent-3β,18-Dihydroxylabda could have similar efficacy due to structural similarities .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various biological models. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases. Studies have shown that it can reduce the expression of TNF-alpha and IL-6 in activated macrophages .
The biological activities of ent-3β,18-Dihydroxylabda-8(17),13E-dien-15-oic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and microbial growth.
- Modulation of Cell Signaling Pathways : It can affect pathways such as NF-kB and MAPK, leading to reduced inflammation and altered immune responses.
- Direct Interaction with Pathogens : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity.
Case Studies
Properties
Molecular Formula |
C20H32O4 |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(E)-5-[(1R,4aS,5S,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid |
InChI |
InChI=1S/C20H32O4/c1-13(11-18(23)24)5-7-15-14(2)6-8-16-19(15,3)10-9-17(22)20(16,4)12-21/h11,15-17,21-22H,2,5-10,12H2,1,3-4H3,(H,23,24)/b13-11+/t15-,16+,17-,19+,20-/m1/s1 |
InChI Key |
TUWYNYPQCCGTMJ-PLGAWEPZSA-N |
Isomeric SMILES |
C/C(=C\C(=O)O)/CC[C@@H]1C(=C)CC[C@H]2[C@]1(CC[C@H]([C@]2(C)CO)O)C |
Canonical SMILES |
CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCC(C2(C)CO)O)C |
Origin of Product |
United States |
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